6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its unique structure, which includes a hydroxyl group and an aldehyde group attached to the benzodioxole ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as catechol or its derivatives.
Formation of Benzodioxole Ring: The precursor undergoes a cyclization reaction to form the benzodioxole ring. This step often involves the use of reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Formylation: The final step involves the formylation of the hydroxylated benzodioxole to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-hydroxy-2H-1,3-benzodioxole-5-methanol.
Substitution: 6-acetoxy-2H-1,3-benzodioxole-5-carbaldehyde.
Scientific Research Applications
6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-1,3-benzodioxole-5-carbaldehyde:
6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound has methoxy groups instead of a hydroxyl group, which affects its chemical properties and biological activities.
Uniqueness
6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzodioxole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMQAVECVAGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425116 | |
Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-68-7 | |
Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?
A1: this compound crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].
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